![molecular formula C33H34N2O8 B2870776 3,4,5-trimethoxy-N-[4-[[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]methyl]phenyl]benzamide CAS No. 313403-32-6](/img/structure/B2870776.png)
3,4,5-trimethoxy-N-[4-[[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]methyl]phenyl]benzamide
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Overview
Description
The compound “3,4,5-trimethoxy-N-[4-[[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]methyl]phenyl]benzamide” is a complex organic molecule. It contains several functional groups including amide, benzene, and methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The 3D structure of the molecule could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the methoxy groups could potentially be demethylated .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings might make it relatively nonpolar and insoluble in water, while the amide group could form hydrogen bonds .Scientific Research Applications
Antihypertensive Activity
A series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized and evaluated for antihypertensive activity . This suggests that the compound could be used in the development of new antihypertensive drugs .
Local Anesthetic Activity
The same series of compounds also exhibited some degree of local anesthetic activity . This indicates potential applications in local anesthesia .
Antioxidant Activity
Conjugated Oligo-Aromatic Compounds bearing the 3,4,5-trimethoxy moiety have been investigated for their antioxidant activity . This suggests that the compound could be used in the development of new antioxidants .
Cancer Stem Cell Targeting
The compound DHP-5, which is related to the compound , has shown a potent inhibitory effect on the side population of cancer stem cells . This suggests potential applications in cancer treatment , specifically in targeting cancer stem cells .
Anxiolytic Agents
Derivatives of 3, 4, 5-Trimethoxycinnamic Acid have been used in the elevated plus maze (EPM) test, a suitable rodent model of anxiety used extensively to discover novel anxiolytic agents . This suggests potential applications in the development of new anxiolytic drugs .
Antimicrobial Activity
Synthesis, Characterization and Antimicrobial Assessment of 3, 4, 5-Trimethoxybenzoic Acid derivatives have been conducted . This suggests potential applications in the development of new antimicrobial agents .
Future Directions
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group have been known to exhibit diverse bioactivity effects . They have shown notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
It’s known that tmp-bearing compounds can demonstrate remarkable multi-activity or specific targeting, surpassing the activity of other derivatives at comparable concentrations .
Biochemical Pathways
Tmp-bearing compounds have been associated with a wide range of biomedical applications due to their diverse properties .
Result of Action
Tmp-bearing compounds have displayed notable anti-cancer effects . They have also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
properties
IUPAC Name |
3,4,5-trimethoxy-N-[4-[[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]methyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N2O8/c1-38-26-16-22(17-27(39-2)30(26)42-5)32(36)34-24-11-7-20(8-12-24)15-21-9-13-25(14-10-21)35-33(37)23-18-28(40-3)31(43-6)29(19-23)41-4/h7-14,16-19H,15H2,1-6H3,(H,34,36)(H,35,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCECHDZCEYEEJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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